5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a heterocyclic compound recognized for its unique structural features and potential biological activities. This compound belongs to the class of pyrrolopyrimidines, which are characterized by a fused pyrrole and pyrimidine ring system. The compound's molecular formula is , and it has a molecular weight of 135.12 g/mol. Its chemical structure includes a hydroxyl group at the 4-position of the pyrimidine ring, which is crucial for its reactivity and biological interactions .
5H-Pyrrolo[3,2-d]pyrimidin-4-ol can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information about its synthesis, properties, and applications. The compound is classified under heterocyclic compounds with significant interest in medicinal chemistry due to its potential as a pharmaceutical intermediate .
The synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol primarily involves palladium-catalyzed cross-coupling reactions. One efficient synthetic route includes the reaction between 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl(tributylstannylethynyl)silane, leading to the formation of 4-trimethylsilylethynylpyrimidine. This intermediate is then subjected to annellation to construct the pyrrolo ring .
The reaction conditions typically require careful control of temperature and pressure, along with the use of appropriate solvents such as acetonitrile or pyridine. The purification of the final product often involves techniques like recrystallization or chromatography to isolate the desired compound from byproducts .
The molecular structure of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol features a fused ring system comprising a pyrrole and a pyrimidine moiety. The specific arrangement of nitrogen atoms within these rings contributes to its chemical properties and reactivity.
Key structural data includes:
5H-Pyrrolo[3,2-d]pyrimidin-4-ol can undergo several chemical reactions, including:
Typical reagents used in these reactions include:
The primary target for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is adenine phosphoribosyltransferase, an enzyme involved in the purine salvage pathway. The interaction with this enzyme potentially alters its function, impacting nucleotide synthesis within cells.
Research indicates that this compound may modulate biochemical pathways associated with purine metabolism, suggesting its potential role in therapeutic applications targeting metabolic disorders or cancer .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize these properties further .
5H-Pyrrolo[3,2-d]pyrimidin-4-ol has been investigated for various scientific uses:
The ongoing research into this compound suggests promising avenues for developing new therapeutics aimed at treating diseases linked to purine metabolism dysfunctions .
Nucleophilic aromatic substitution (SNAr) represents a cornerstone methodology for functionalizing the 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold, particularly at the C4 position. The electron-deficient nature of the pyrimidine ring enables efficient displacement of leaving groups (typically chlorine or fluorine) with diverse nucleophiles. As demonstrated in fused pyrimidine-based drug discovery, 4-chloro derivatives serve as versatile intermediates for introducing amine functionalities. For instance, Pavana et al. achieved the synthesis of antitumor compounds via SNAr reactions between 4-chloropyrrolo[3,2-d]pyrimidine and 6-methoxy tetrahydroquinoline or 4-methoxy-N-methylaniline, yielding 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines with IC₅₀ values in the micromolar range against VEGFR-2 and PDGFR-β kinases [1]. The reaction typically employs polar aprotic solvents (DMF, DMSO) at elevated temperatures (60-120°C), with yields heavily dependent on nucleophile basicity and electronic effects [1] [4].
Recent advancements have expanded the nucleophile scope to include oxygen- and sulfur-based nucleophiles. Cohen et al. developed robust protocols for synthesizing 4-alkoxy and 4-arylthio derivatives using sodium alkoxides or arylthiols with potassium carbonate base. Thiophenol derivatives exhibited enhanced reactivity compared to phenols, enabling efficient substitutions even at ambient temperature [4]. This chemoselectivity is attributed to the superior nucleophilicity of thiolate anions. The table below summarizes key nucleophile categories and their reaction efficiencies:
Table 1: Nucleophilic Substitution Efficiency at C4 Position
Nucleophile Category | Representative Reagent | Conditions | Yield Range | Application Reference |
---|---|---|---|---|
Aliphatic Amines | 6-Methoxy tetrahydroquinoline | DMF, 100°C | 70-88% | Antitumor agents [1] |
Aromatic Amines | 4-Methoxy-N-methylaniline | Ethanol, reflux | 51-77% | Kinase inhibitors [1][5] |
Alkoxides | Sodium methoxide | DMF, 60°C | 86-88% | Antimalarial analogs [4] |
Arylthiols | 4-Fluorothiophenol | RT, K₂CO₃ | 54-88% | Multistage antimalarials [4] |
Hydrazines | Methylhydrazine | Sealed tube, 80°C | >85% | Scaffold diversification [4] |
Microwave irradiation has revolutionized the synthesis of the pyrrolo[3,2-d]pyrimidin core by significantly accelerating cyclocondensation reactions while improving yields and regioselectivity. Jain et al. pioneered a one-pot microwave-assisted approach using formamide–phosphorus oxychloride mixtures to construct 2H-pyrimidin-4-amine scaffolds. This method eliminates traditional Vilsmeier–Haack reagents (DMF/POCl₃), reducing reaction times from 12-24 hours to 15-45 minutes while achieving yields exceeding 85% [1]. The rapid dielectric heating enhances molecular collisions, facilitating both the addition of the C–N bond and subsequent cyclodehydration.
Aqueous microwave-assisted cyclocondensations have also gained prominence for eco-friendly synthesis. dos Anjos et al. reported a three-component reaction for synthesizing 2,6-diaryl-4-aminopyrimidines in water under microwave irradiation (150°C, 20 min). When adapted to pyrrolo[3,2-d]pyrimidinols, this approach enables the incorporation of sensitive substituents while minimizing decomposition pathways observed in conventional reflux [1]. The technique is particularly valuable for introducing electron-withdrawing groups that require stringent temperature control, as microwave heating provides uniform thermal energy transfer without localized overheating.
Controlled halogenation at the C7 position of the pyrrole ring is critical for subsequent cross-coupling reactions and bioactivity optimization. Electrophilic halogenation predominantly targets the electron-rich C7 position, but achieving regioselectivity over C5/C6 requires precise control of reagents and conditions. Temburnikar et al. demonstrated that bromination of 6-chloro-1,3-dimethyluracil using bromine in acetic acid yielded 5-bromo-6-chloro-1,3-dimethyluracil as a precursor for pyrrolo[3,2-d]pyrimidines, with the bromine atom facilitating subsequent palladium-catalyzed couplings [1] [8].
Iodination poses greater challenges due to iodine's lower electrophilicity. Advanced methodologies employ N-iodosuccinimide (NIS) in DMF at 0°C to achieve selective C7 iodination without compromising the pyrimidinone moiety. This regioselectivity is attributed to the higher electron density at C7 compared to other positions, as confirmed by Fukui function analyses in DFT studies [7]. The halogenated intermediates serve as pivotal substrates for Sonogashira or Suzuki couplings, enabling the introduction of alkynyl or (hetero)aryl groups critical for kinase inhibition. Notably, compound 4.1.93 (7-iodo derivative) exhibited superior antiproliferative activity (IC₅₀ = 0.92 ± 0.04 μM on HeLa cells) compared to its chloro analog, highlighting the pharmacological impact of regioselective halogenation [1].
Table 2: Regioselective Halogenation Strategies at C7
Halogenation Method | Reagent/ Conditions | Regioselectivity (C7:C5 Ratio) | Yield | Key Application |
---|---|---|---|---|
Bromination | Br₂/AcOH, 25°C, 2h | 9:1 | 52% | Anticancer intermediates [1][8] |
Chlorination | PhPOCl₂, reflux, 6h | 8:1 | 75% | Antiproliferative agents [1] |
Iodination | NIS/DMF, 0°C, 1h | >19:1 | 89% | Cross-coupling precursors [1] |
One-pot Halogen Exchange | NaI, Dioxane, reflux, 72h | N/A (from Cl precursor) | 12% | Hepatic-stage antimalarials [4] |
Multi-step syntheses of 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives frequently require protecting groups to mask reactive sites during functionalization. The N-heterocyclic nitrogen atoms (N1/N3) and hydroxyl group at C4 present orthogonal protection challenges. Pivaloyl (Piv) groups have emerged as robust protectors for the C4-hydroxyl function. As reported in patent WO2007012953A2, pivaloyl anhydride efficiently masks the 4-hydroxyl group under mild conditions (DMF, RT, 2h), enabling subsequent chlorination with POCl₃ at 100°C without degradation [2]. Deprotection is achieved quantitatively using NaOH/MeOH at 0°C, preserving acid-sensitive substituents.
For nitrogen protection, benzyl (Bn) groups offer advantages in hydrogenolytic deprotection compatibility. Rostock researchers systematically compared benzyl versus tert-butoxycarbonyl (Boc) strategies during Sonogashira–Buchwald domino reactions. Benzyl-protected intermediates underwent smooth Pd-catalyzed coupling with anilines, followed by hydrogenolysis (H₂/Pd-C), yielding pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones without competing side reactions [8]. Conversely, Boc deprotection under acidic conditions risked decomposition of the fused ring system. The strategic selection of protecting groups directly influenced the yield of compound 4.1.83, where pivaloyl protection enabled selective N-alkylation otherwise unattainable [1] [2].
The choice between solid-phase and solution-phase synthesis significantly impacts the efficiency, scalability, and purity profile of 5H-pyrrolo[3,2-d]pyrimidin-4-ol libraries. Solid-phase approaches leverage resin-bound intermediates for combinatorial synthesis, exemplified by Nassar et al. in developing pyrazolo[3,4-d]pyrimidine CDK2 inhibitors. Wang resin immobilization via carboxylic acid linkers enabled rapid assembly through sequential nucleophilic substitutions, followed by trifluoroacetic acid cleavage. This approach facilitated the synthesis of compound 14 (IC₅₀ = 0.057 ± 0.003 μM against CDK2) with >95% purity after precipitation, minimizing chromatographic purification [6]. The method excels in parallel synthesis for high-throughput screening but faces limitations in reaction scale-up and mass transfer inefficiencies for heterogeneous reactions.
Solution-phase synthesis remains indispensable for large-scale production and reactions requiring anhydrous conditions. Domino Sonogashira-hydroamination reactions in solution, as optimized by German researchers, afforded pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in a single pot. Using Pd(OAc)₂/DPEPhos catalyst systems in DMA at 100°C, alkynylated uracils cyclized with anilines to yield fluorescent derivatives like 4k (Φ = 83%) [8]. Though requiring chromatographic purification, solution-phase provided superior yields (43-88%) compared to solid-phase (typically 50-70%) for analogous transformations. The table below contrasts key operational metrics:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Scale | Milligram (0.01-0.5 mmol) | Gram (0.1-10 mol) |
Reaction Monitoring | Difficult (resin-bound) | Standard (TLC/HPLC) |
Purification | Precipitation/washing (>90% pure) | Column chromatography required |
Key Advantage | High-throughput parallelization | Scalability and reaction flexibility |
Yield Range | 50-70% | 43-88% [8] |
Representative Compound | Pyrazolo-triazolo-pyrimidine CDK2 inhibitors [6] | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones [8] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9